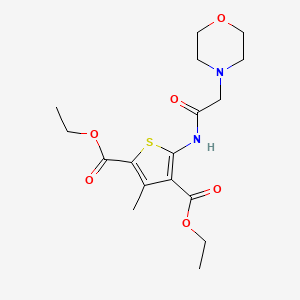

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate, also known as DMAT, is a synthetic compound that has been widely used in scientific research. DMAT is a thiophene derivative that has been shown to have potent inhibitory effects on protein kinases, making it a valuable tool for studying various cellular signaling pathways.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives have been extensively studied for their potential as anticancer agents. The structural framework of thiophene is known to exhibit pharmacological properties, including anticancer activity . Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate, with its complex structure, may interact with various biological targets, potentially inhibiting cancer cell growth or proliferation.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them candidates for the development of new antibiotics. They have shown effectiveness against a range of bacterial and fungal species . This particular derivative could be synthesized and tested for its efficacy against common pathogens, contributing to the fight against antibiotic resistance.

Organic Electronics: Semiconductors

Thiophene-based molecules play a significant role in the advancement of organic semiconductors. Their ability to conduct electricity while maintaining flexibility makes them ideal for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The specific derivative could be utilized in the development of new, more efficient organic electronic devices.

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are used as corrosion inhibitors . The derivative could be applied to protect metals and alloys from corrosion, especially in harsh environments, thereby extending the life of industrial machinery and reducing maintenance costs.

Anesthetic Applications

Thiophene derivatives have been used in anesthetic compounds. For example, articaine, which contains a thiophene ring, is used as a dental anesthetic in Europe . Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate could be explored for its potential use in new anesthetic formulations.

Anti-inflammatory and Antihypertensive Effects

Thiophene compounds have demonstrated anti-inflammatory and antihypertensive effects . Research into this derivative could lead to the development of new medications to treat chronic inflammation and hypertension, offering alternatives to current treatments.

Eigenschaften

IUPAC Name |

diethyl 3-methyl-5-[(2-morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S/c1-4-24-16(21)13-11(3)14(17(22)25-5-2)26-15(13)18-12(20)10-19-6-8-23-9-7-19/h4-10H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGKFHNAZOCDMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-methyl-5-(2-morpholinoacetamido)thiophene-2,4-dicarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2900314.png)

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)

![Ethyl (1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2900321.png)

![3-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]propanoic acid](/img/structure/B2900322.png)

![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)